molecular formula C7H13Cl2N3 B2961434 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride CAS No. 2126178-84-3

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride

Cat. No.: B2961434
CAS No.: 2126178-84-3
M. Wt: 210.1
InChI Key: MGFSYKJSCCOHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride is a high-purity chemical building block of significant interest in early-stage drug discovery and biomedical research. This dihydrochloride salt offers improved handling and solubility for experimental workflows. Its primary research value lies in its role as a key synthetic intermediate for developing novel therapeutics, particularly in oncology. Scientific studies have identified the core pyrrolo[1,2-a]imidazole scaffold as a potent and selective fragment-based inhibitor for the WIN-site of the WDR5 protein . WDR5 is a chromatin-associated scaffold protein that is overexpressed in various cancers, including mixed-lineage leukemia (MLL), and is a promising epigenetic target for cancer therapy . Researchers utilize this compound as a starting point to create more complex molecules that can disrupt the protein-protein interactions between WDR5 and its partners, potentially inhibiting cancer cell proliferation . The compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access detailed specifications, including CAS Number 2126178-84-3, Molecular Formula C7H13Cl2N3, and Molecular Weight 210.10 .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-4-6-5-9-7-2-1-3-10(6)7;;/h5H,1-4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFSYKJSCCOHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of pyrrolo[1,2-a]imidazole derivatives with appropriate amines under specific reaction conditions. The reaction typically involves the use of reagents such as chloroform, methanol, and hydrochloric acid to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential antibacterial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Insights
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride C₇H₁₃Cl₂N₃ 210.11 Methanamine, dihydrochloride High water solubility (salt form)
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole C₁₃H₁₁ClN₂ 230.70 4-Chlorophenyl Likely lipophilic (aromatic substituent)
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride C₆H₁₃Cl₃N₄ 247.55 Triazole, trihydrochloride Higher chloride content may enhance solubility
(3aR,6aR)-5-(1H-Benzotriazole-5-carbonyl)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid ester C₂₁H₁₉Cl₂N₅O₃ 460.09 Benzotriazole, dichlorophenyl ester Moderate solubility (chromatography-purified)

Biological Activity

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

  • Molecular Formula : C₇H₉N₃·2HCl
  • Molecular Weight : 197.07 g/mol

The compound features a pyrrolo[1,2-a]imidazole core that is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Case Studies

Several research studies have investigated the biological activity of related compounds and their implications:

  • Cytotoxicity Studies : A study assessed the cytotoxic effects of related pyrrolo[1,2-a]imidazole derivatives on MCF-7 and NCI-H460 cell lines. The results indicated that some derivatives exhibited IC₅₀ values as low as 0.39 μM against A549 cells .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds might interfere with key cellular pathways involved in cancer progression and inflammation. For example, inhibition of Aurora-A kinase was noted in certain derivatives .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the pyrrolo[1,2-a]imidazole ring can significantly enhance biological activity. For instance, the introduction of methyl or methoxy groups has been linked to increased potency against cancer cell lines .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC₅₀ Values
6,7-Dihydro-5H-imidazo[1,2-a]azepineSimilar imidazole structureAnticancer3.25 mg/mL (Hep-2)
5-Methylpyrrolo[1,2-a]imidazoleMethyl substitutionEnhanced lipophilicityVaries
Pyrrolo[2,3-d]pyrimidineFused structureDifferent pharmacological effectsVaries

This table illustrates the diversity in biological activities based on structural variations among compounds related to this compound.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrole and Imidazole Derivatives : Initial cyclization reactions are conducted using appropriate precursors.
  • Coupling Reactions : The resulting intermediates are then coupled with amines or other functional groups under specific conditions to yield the final product.

Q & A

Q. What are the optimal synthetic routes for preparing {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride, and how can reaction yields be improved?

  • Methodological Answer : The compound’s core structure, pyrrolo[1,2-a]imidazole, is typically synthesized via cyclocondensation. For example, a validated approach involves refluxing N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine with formic acid at 100°C for 16 hours, yielding 86% of the pyrroloimidazole intermediate . To optimize yields:
  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via LC-MS (e.g., m/z 108.95 [MH+] for intermediates) .
  • Purify intermediates via vacuum distillation or recrystallization before dihydrochloride salt formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 108.95 for the pyrroloimidazole core) and assess purity .
  • NMR : Use 1^1H and 13^13C NMR to verify substituent positions and hydrogenation states.
  • Elemental Analysis : Validate stoichiometry (e.g., C7_7H12_{12}BrCl2_2N3_3 for brominated analogs) .
  • HPLC : Monitor salt form purity (>95% recommended for biological assays) .

Q. What are the critical storage and handling protocols to ensure compound stability?

  • Methodological Answer :
  • Storage : Keep in airtight, corrosion-resistant containers (e.g., glass) at 2–8°C in a dark, dry environment to prevent hydrolysis or photodegradation .
  • Handling : Use explosion-proof equipment in ventilated fume hoods; avoid contact with oxidizers or moisture .
  • Safety : Wear nitrile gloves, goggles, and lab coats. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different experimental conditions?

  • Methodological Answer : Solubility variability often arises from salt form equilibria or solvent polarity. To address this:
  • pH-Dependent Studies : Test solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy.
  • Co-Solvent Systems : Explore DMSO-water or ethanol-water gradients (e.g., 10–90% v/v) to identify optimal formulations .
  • Thermodynamic Analysis : Perform van’t Hoff plots to quantify enthalpy/entropy contributions to solubility .

Q. What strategies are effective for studying the compound’s metabolic stability in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes (human/rodent) with NADPH cofactors; monitor degradation via LC-MS/MS over 0–60 minutes.
  • Isotope Labeling : Synthesize 13^{13}C or 2^{2}H analogs to track metabolites .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
  • QSAR Analysis : Correlate substituent electronegativity (e.g., Br, Cl) with activity data from analogs .
  • MD Simulations : Run 100-ns trajectories to assess binding pocket stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.